3-Nitro-4'-(trifluoromethoxy)biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

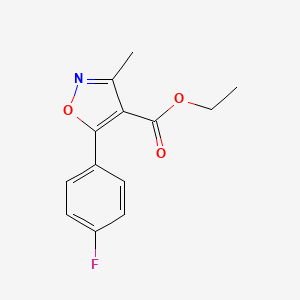

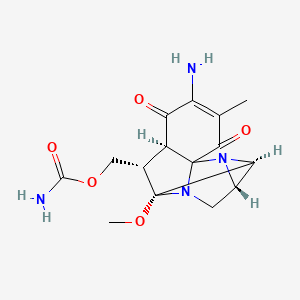

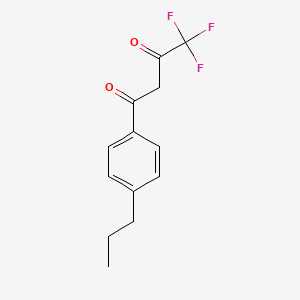

“3-Nitro-4’-(trifluoromethoxy)biphenyl” is a chemical compound with the molecular formula C13H8F3NO3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of “3-Nitro-4’-(trifluoromethoxy)biphenyl” could potentially involve nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .Molecular Structure Analysis

The molecular structure of “3-Nitro-4’-(trifluoromethoxy)biphenyl” consists of a biphenyl core with a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached . The average mass of the molecule is 351.201 Da .Scientific Research Applications

Environmental Impact and Fate

Environmental Fate and Effects of Lampricide TFM

A study by Hubert (2003) discusses the use of 3-trifluoromethyl-4-nitrophenol (TFM) in controlling sea lamprey populations in the Great Lakes basin. The research highlights that TFM's environmental effects are transient, with aquatic communities returning to pre-treatment conditions post-application. TFM is characterized by its non-persistence, detoxification properties, and minimal long-term toxicological risks to mammals and wildlife, notwithstanding its identification as an estrogen agonist which necessitates further examination to understand this effect fully (Hubert, 2003).

Analytical Methods and Chemical Processes

Analytical Techniques for Nitrophenols

Harrison et al. (2005) review the detection of nitrophenols in the atmosphere, emphasizing the significance of analytical techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their identification and quantification. The sources, formation processes, and environmental implications of atmospheric nitrophenols are discussed, underlining the need for further research to fill the gaps in understanding their formation and impacts (Harrison et al., 2005).

Properties

IUPAC Name |

1-nitro-3-[4-(trifluoromethoxy)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)17(18)19/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLJHDSUNJGAPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742733 |

Source

|

| Record name | 3-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-94-4 |

Source

|

| Record name | 1,1′-Biphenyl, 3-nitro-4′-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)

![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)